

Ethyl DL-Phenylalaninamide: Technical Profile & Synthesis Guide[1]

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Compound of Interest

Compound Name: Ethyl DL-Phenylalaninamide

CAS No.: 131100-60-2

Cat. No.: B3021299

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CAS Number: 131100-60-2 Molecular Formula: C₁₁H₁₆N₂O Molecular Weight: 192.26 g/mol
IUPAC Name: 2-amino-N-ethyl-3-phenylpropanamide[1]

Executive Summary

Ethyl DL-Phenylalaninamide (CAS 131100-60-2) is a specialized amino acid derivative characterized by the modification of the C-terminal carboxyl group into an N-ethyl amide.[1] Unlike Phenylalanine Ethyl Ester (a common confusion point), this compound possesses a chemically stable amide bond resistant to rapid hydrolysis, making it a critical building block in the synthesis of peptidomimetics, urea-based pharmaceutical intermediates, and stable peptide analogs.[1]

This guide details the physicochemical profile, validated synthesis protocols, and application logic for researchers utilizing this compound in drug discovery and organic synthesis.

Chemical Profile & Identity

Structural Distinction

It is imperative to distinguish **Ethyl DL-Phenylalaninamide** from DL-Phenylalanine Ethyl Ester. [1] The former is an amide (N-ethyl), while the latter is an ester (O-ethyl).[1] This structural difference dictates reactivity: the amide is significantly more stable against enzymatic and chemical hydrolysis.

Feature	Ethyl DL-Phenylalaninamide	DL-Phenylalanine Ethyl Ester
CAS Number	131100-60-2	1795-96-6 (Free base) / 63060-94-6 (HCl)
Formula	C ₁₁ H ₁₆ N ₂ O	C ₁₁ H ₁₅ NO ₂
Linkage	Amide (-CO-NH-Et)	Ester (-CO-O-Et)
Stability	High (Resistant to hydrolysis)	Low (Prone to hydrolysis)
Primary Use	Peptidomimetic Scaffolds	Prodrugs / C-term protection

Physicochemical Properties[1]

- Appearance: White to off-white crystalline powder.[1]
- Solubility: Soluble in methanol, ethanol, DMSO, and dilute acids. Sparingly soluble in water (unless protonated).
- pKa: ~9.1 (α -amino group), making it a basic amine capable of forming stable salts (e.g., Hydrochloride).[1]
- Chirality: Racemic mixture (DL). Contains equal amounts of (S)- and (R)- enantiomers.[1]

Synthesis & Manufacturing Protocols

Two primary routes exist for the synthesis of **Ethyl DL-Phenylalaninamide**. The Coupling Route is preferred for high-purity laboratory scale synthesis, while the Aminolysis Route is often utilized for direct conversion from esters.[1]

Method A: Peptide Coupling (High Purity)

This method utilizes N-protected phenylalanine (Boc-DL-Phe-OH) to prevent polymerization, ensuring the ethylamine reacts only at the C-terminus.[1]

Reagents: Boc-DL-Phenylalanine, Ethylamine (HCl or solution), EDC[1]·HCl, HOBt, DIPEA, DCM/DMF, TFA.[1]

Protocol:

- Activation: Dissolve Boc-DL-Phe-OH (1.0 eq) in DCM.[1] Add EDC·HCl (1.1 eq) and HOBt (1.1 eq). Stir at 0°C for 30 mins.
- Coupling: Add Ethylamine (1.2 eq) and DIPEA (2.0 eq). Allow to warm to Room Temperature (RT) and stir for 12–16 hours.
- Work-up: Wash organic layer with 1M HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate to yield Boc-DL-Phe-NHEt.
- Deprotection: Dissolve intermediate in DCM/TFA (1:1). Stir for 1 hour. Evaporate volatiles.
- Purification: Recrystallize from Ethanol/Ether or convert to HCl salt for storage.

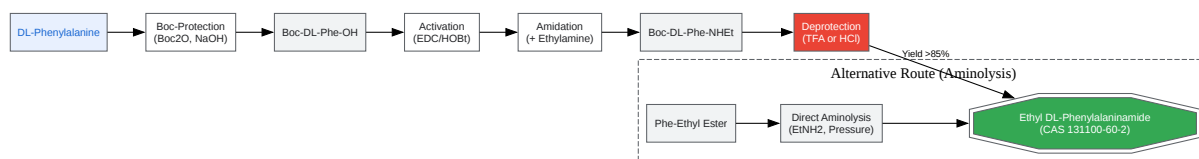
Method B: Direct Aminolysis (Industrial/Direct)

Direct reaction of Phenylalanine Ethyl Ester with excess ethylamine. Note: This requires careful control to prevent racemization if using chiral starting materials (though less critical for DL-form).[1]

Protocol:

- Suspend DL-Phenylalanine Ethyl Ester HCl in anhydrous Ethanol.
- Add 70% Ethylamine in water (excess, ~5-10 eq) or anhydrous Ethylamine gas.
- Stir in a sealed pressure vessel at RT for 24–48 hours.
- Monitor by TLC (disappearance of ester).
- Concentrate in vacuo to remove excess ethylamine and solvent.

Synthesis Workflow Diagram



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Figure 1: Comparative synthesis pathways for **Ethyl DL-Phenylalaninamide**. The Boc-protection route offers higher specificity.

Applications in Drug Development[1] Peptidomimetic Scaffolds

The N-ethyl amide moiety mimics the peptide bond (-CO-NH-) found in proteins but terminates the chain.[1] This is utilized to:

- Cap C-termini: Prevent carboxypeptidase degradation in peptide drugs.
- Hydrophobic Interaction: The ethyl group provides a small hydrophobic anchor that can probe binding pockets in GPCRs or protease active sites.

Urea and Carbamate Synthesis

Ethyl DL-Phenylalaninamide serves as a primary amine precursor for synthesizing complex ureas.[1]

- Mechanism: Reaction with phosgene equivalents (e.g., triphosgene) or isocyanates yields urea derivatives (R-NH-CO-NH-Phe-Et).[1]
- Relevance: These derivatives are often screened as inhibitors for soluble epoxide hydrolase (sEH) or as antiviral protease inhibitors.

Chiral Resolution Substrate

As a racemic mixture, this compound is often used as a substrate to test the efficacy of Lipase-catalyzed kinetic resolution.[1]

- Researchers use lipases (e.g., *Candida antarctica* Lipase B) to selectively hydrolyze or modify one enantiomer, producing optically pure L-phenylalanine derivatives.[1]

Analytical Characterization

To validate the identity of synthesized **Ethyl DL-Phenylalaninamide**, the following analytical parameters must be met.

HPLC Method (Purity)

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 μ m).
- Mobile Phase A: 0.1% TFA in Water.
- Mobile Phase B: 0.1% TFA in Acetonitrile.
- Gradient: 5% B to 60% B over 20 minutes.
- Detection: UV @ 214 nm (Amide bond) and 257 nm (Phenyl ring).
- Retention Time: Expect elution after Phenylalanine but before highly hydrophobic peptides.

¹H-NMR Interpretation (DMSO-d₆)

Chemical Shift (δ)	Multiplicity	Integration	Assignment
8.15	Triplet (br)	1H	Amide NH (-CO-NH-Et)
7.20 – 7.35	Multiplet	5H	Aromatic Protons (Phenyl)
3.50	Triplet/DD	1H	α -Proton (CH-NH ₂)
3.05 – 3.15	Multiplet	2H	Methylene (N-CH ₂ -CH ₃)
2.70 – 2.90	Multiplet	2H	Benzylic Protons (Ph-CH ₂)
1.01	Triplet	3H	Methyl (N-CH ₂ -CH ₃)

Safety & Handling

- Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3).
- Handling: Use standard PPE (Gloves, Goggles, Lab Coat). Handle in a fume hood to avoid inhalation of dust.
- Storage: Store at -20°C. Hygroscopic; keep under inert atmosphere (Argon/Nitrogen) for long-term stability.

References

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Sources

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